molecular formula C10H13BrO3 B8422716 3-(4-Bromo-2-methoxyphenoxy)propan-1-ol

3-(4-Bromo-2-methoxyphenoxy)propan-1-ol

Cat. No.: B8422716
M. Wt: 261.11 g/mol
InChI Key: IOTDHMPNVCXIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-methoxyphenoxy)propan-1-ol is a brominated aromatic ether alcohol characterized by a phenoxy ring substituted with a bromine atom at the para position and a methoxy group at the ortho position. The propan-1-ol chain is linked to the phenoxy oxygen, contributing to its amphiphilic properties.

Properties

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

3-(4-bromo-2-methoxyphenoxy)propan-1-ol

InChI

InChI=1S/C10H13BrO3/c1-13-10-7-8(11)3-4-9(10)14-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3

InChI Key

IOTDHMPNVCXIFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 3-(4-Bromo-2-methoxyphenoxy)propan-1-ol can be contextualized by comparing it with analogous compounds. Key differences in substituent positions, chain branching, and electronic effects are highlighted below.

Substituent Position Effects

  • Electronic Effects : The 4-bromo-2-methoxy substitution in the target compound creates distinct electronic interactions compared to analogs like 4p and 4r (2-bromo-3-methoxy). Bromine at the para position exerts a strong electron-withdrawing effect, while the ortho-methoxy group provides electron donation. This combination may enhance stability in nucleophilic substitution reactions .
  • Steric Effects : Branched analogs (e.g., 4p ) exhibit lower synthetic yields (79%) compared to linear derivatives (e.g., 4r , 86%), likely due to steric hindrance during etherification .

Physicochemical Properties

  • Solubility: The linear propanol chain and polar ether linkage in this compound likely enhance aqueous solubility compared to non-ether analogs like 3-(4-Bromophenyl)propan-1-ol .
  • Thermal Stability: Methoxy groups generally increase thermal stability, suggesting the target compound may outperform non-methoxylated derivatives in high-temperature applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.